molecular formula C7ClF5OS B161442 Pentafluorophenyl chlorothionoformate CAS No. 135192-53-9

Pentafluorophenyl chlorothionoformate

Cat. No. B161442
M. Wt: 262.58 g/mol
InChI Key: DKFQHZNKNWNZCO-UHFFFAOYSA-N
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Description

Pentafluorophenyl chlorothionoformate is a chemical compound used as a derivatizing agent during radical-chain deoxygenations of primary alcohols. It also serves as a reagent during the conversion of ribonucleoside to arabinonucleosides .


Synthesis Analysis

The synthesis of Pentafluorophenyl chlorothionoformate involves intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . The product is a clear, pale yellow liquid .


Molecular Structure Analysis

The molecular formula of Pentafluorophenyl chlorothionoformate is C7ClF5OS, and its molecular weight is 262.58 .


Physical And Chemical Properties Analysis

Pentafluorophenyl chlorothionoformate is a clear, pale yellow liquid . It has a molecular weight of 262.58 and a specific gravity of 1.64 . The flash point is 87°C .

Scientific Research Applications

Radical Deoxygenation of Primary Alcohols

Pentafluorophenyl chlorothionoformate has been utilized in novel radical-chain deoxygenations of primary alcohols. This process involves the acylation of alcohols with pentafluorophenyl chlorothionoformate, leading to the formation of thionocarbonates. These intermediates are then deoxygenated in high-yielding reactions using various reagents such as tributyltin hydride and triphenylsilane (Barton et al., 1991).

Light-Induced Oligomerization in Corrole Derivatives

5,10,15-Tris(pentafluorophenyl)corrole undergoes slow oligomerization when exposed to ambient light and air, forming products like 3,3′-corrole dimer and 3,3′,17′,3′′-corrole trimer. This process was studied in different solvents including chloroform and toluene, providing insights into the behavior of pentafluorophenyl derivatives under light exposure (Barata et al., 2010).

Synthesis of Active Esters in Peptide Science

9-Fluorenylmethyl chloroformate has been shown to be an effective reagent for synthesizing active esters of amino acids, including pentafluorophenyl esters. This method is characterized by its simplicity, rapidity, and efficiency, contributing significantly to peptide synthesis (Tantry & Babu, 2003).

Carbene Reactions with Pentafluorophenol

Pentafluorophenol reacts with sodium trichloroacetate to yield products like pentafluorophenyl orthoformate and tetrakis(pentafluorophenoxy)ethene. This reaction highlights the potential for forming 'abnormal' products through carbene intermediates, expanding the chemical applications of pentafluorophenyl compounds (Brooke et al., 1998).

Lewis Acid Catalysis in Organic Chemistry

Tris(pentafluorophenyl)boron is noted for its efficiency as an air-stable and water-tolerant Lewis acid catalyst. It has applications in various reactions including aldol-type and Michael reactions, allylation reactions, and Diels-Alder reactions. This compound's properties have made it increasingly valuable in catalytic and organometallic chemistry (Ishihara et al., 1995).

Safety And Hazards

Pentafluorophenyl chlorothionoformate is a dangerous substance. It causes severe skin burns and eye damage . It is also combustible and may be corrosive to metals . Safety measures include wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

Pentafluorophenyl chlorothionoformate has been used in the preparation of single-chain polymer nanoparticles (SCNPs), which have potential applications in protein mimicry . This suggests that Pentafluorophenyl chlorothionoformate could play a significant role in the development of new materials and technologies in the future .

properties

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410518
Record name Pentafluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl chlorothionoformate

CAS RN

135192-53-9
Record name Pentafluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl Chlorothionoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
DHR Barton, P Blundell, J Dorchak, DO Jang… - Tetrahedron, 1991 - Elsevier
… We have shown recently, that secondary alcohols can easily be deoxygenated in a one-pot procedure by using pentafluorophenyl chlorothionoformate or the corresponding 2,4,6-…
Number of citations: 82 www.sciencedirect.com
A Mukherjee, MM Palcic, O Hindsgaul - Carbohydrate Research, 2000 - Elsevier
… The precusor alcohols were first converted to the thiocarbonyl derivatives using pentafluorophenyl chlorothionoformate with pyridine and dimethyl aminopyridine in dichloromethane. …
Number of citations: 27 www.sciencedirect.com
X Li, AL McClerren, CRH Raetz… - Journal of carbohydrate …, 2005 - Taylor & Francis
… However, attempted thiocarbonylation with either thiocarbonyldiimidazole or pentafluorophenyl chlorothionoformate under standard conditions failed to produce the desired products. It …
Number of citations: 12 www.tandfonline.com
JK Tucker - 2019 - search.proquest.com
The work presented in the first two chapters of this thesis culminated in a largely unprecedented allylic oxidation. Regioselective formation of vinylogous acyl sulfonates via allylic …
Number of citations: 2 search.proquest.com
MRB Porzberg, L Moesgaard, C Johansson… - Molecules, 2022 - mdpi.com
… The fully protected H3 peptide was selectively deprotected, yielding ornithine with a primary terminal amine group that was reacted with pentafluorophenyl chlorothionoformate and …
Number of citations: 2 www.mdpi.com
J Gervay, S Danishefsky - The Journal of Organic Chemistry, 1991 - ACS Publications
… Pentafluorophenyl chlorothionoformate (0.12 mmol) was then added dropwise and finally anhydrous pyridine (0.5 mmol) was added. The yellow reactionmixture was heated to 80 eC …
Number of citations: 112 pubs.acs.org
AD Brosius, LE Overman, L Schwink - Journal of the American …, 1999 - ACS Publications
… First, deoxygenation of 67 was effected under Barton's conditions by esterification with pentafluorophenyl chlorothionoformate and subsequent treatment with Bu 3 SnH/AIBN, providing …
Number of citations: 146 pubs.acs.org
JC Jaszberenyi - Preparative Carbohydrate Chemistry, 1997 - books.google.com
… Pentafluorophenyl chlorothionoformate (0.12 mmol) was then added dropwise, and finally anhydrous pyridine (0.5 mmol) was added. The yellow reaction mixture was heated to 80 C …
Number of citations: 0 books.google.com
JJ Dorchak - 1995 - search.proquest.com
… and 2,3,4,5,6-pentafluorophenyl chlorothionoformate). Rates for the acylation were measured … 2,3,4,5,6-pentafluorophenyl chlorothionoformate reacting more than twice as fast as any of …
Number of citations: 2 search.proquest.com
M Shevchuk, Q Wang, R Pajkert, J Xu… - Advanced Synthesis …, 2021 - Wiley Online Library
For almost 40 years, difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring …
Number of citations: 35 onlinelibrary.wiley.com

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